molecular formula C26H34O5 B10845938 8-n-Undecylnaringenin

8-n-Undecylnaringenin

Cat. No.: B10845938
M. Wt: 426.5 g/mol
InChI Key: MQGTUCCMXKRAMD-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-n-undecylnaringenin: is a synthetic derivative of naringenin, a flavonoid commonly found in citrus fruits. This compound is characterized by the addition of an undecyl chain at the eighth position of the naringenin molecule. It is known for its potential biological activities, including antiproliferative, antioxidant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-n-undecylnaringenin typically involves the alkylation of naringeninThe final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as high-speed homogenization and membrane filtration can be employed to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-n-undecylnaringenin is unique due to its specific alkylation at the eighth position, which significantly enhances its biological activity compared to other derivatives. This unique modification allows for distinct interactions with molecular targets, leading to its potent antiproliferative and antimicrobial properties .

Properties

Molecular Formula

C26H34O5

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-undecyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H34O5/c1-2-3-4-5-6-7-8-9-10-11-20-21(28)16-22(29)25-23(30)17-24(31-26(20)25)18-12-14-19(27)15-13-18/h12-16,24,27-29H,2-11,17H2,1H3/t24-/m0/s1

InChI Key

MQGTUCCMXKRAMD-DEOSSOPVSA-N

Isomeric SMILES

CCCCCCCCCCCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O

Canonical SMILES

CCCCCCCCCCCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O

Origin of Product

United States

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